molecular formula C9H13O4- B12356556 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel-

1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel-

Cat. No.: B12356556
M. Wt: 185.20 g/mol
InChI Key: BOVPVRGRPPYECC-NKWVEPMBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl ester group

Preparation Methods

The synthesis of 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be achieved through several routes. One common method involves the esterification of 1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- exerts its effects depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be compared with other similar compounds, such as:

    1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)-: This is a stereoisomer with different spatial arrangement of atoms, leading to distinct chemical and physical properties.

    1,2-Cyclohexanedicarboxylic acid, dimethyl ester: This compound has two ester groups instead of one, affecting its reactivity and applications.

    1,2-Cyclohexanedicarboxylic acid: The parent compound without ester groups, used in different contexts and reactions.

Properties

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1/t6-,7+/m0/s1

InChI Key

BOVPVRGRPPYECC-NKWVEPMBSA-M

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1C(=O)[O-]

Canonical SMILES

COC(=O)C1CCCCC1C(=O)[O-]

Origin of Product

United States

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